Ac-VDVAD-CHO trifluoroacetate salt chemical structure and molecular weight
Topic: Ac-VDVAD-CHO trifluoroacetate salt chemical structure and molecular weight Content Type: In-depth technical guide Chemical Constitution, Mechanism, and Handling Protocols[1][2] Executive Summary Ac-VDVAD-CHO (N-Ac...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Ac-VDVAD-CHO trifluoroacetate salt chemical structure and molecular weight
Content Type: In-depth technical guide
Chemical Constitution, Mechanism, and Handling Protocols[1][2]
Executive Summary
Ac-VDVAD-CHO (N-Acetyl-Val-Asp-Val-Ala-Asp-Aldehyde) is a synthetic pentapeptide inhibitor designed to target Caspase-2 (Nedd2/ICH-1).[1][2] Functioning as a reversible competitive inhibitor, it utilizes a C-terminal aldehyde warhead to form a covalent thiohemiacetal intermediate with the catalytic cysteine residue of the protease.[1] While highly potent against Caspase-2 (
nM), it exhibits cross-reactivity with Caspase-3 and Caspase-7 at higher concentrations.[1][2]
This guide details the physicochemical properties, structural analysis, and critical handling protocols for the trifluoroacetate (TFA) salt form, which is the standard commercial preparation derived from HPLC purification.[1][2]
Part 1: Chemical Identity & Structural Analysis[1][3]
The following diagram illustrates the connectivity of the peptide backbone, highlighting the Acetyl cap (N-term) and the Aldehyde warhead (C-term).[2]
Figure 1: Schematic connectivity of Ac-VDVAD-CHO. The P1-P5 nomenclature corresponds to the substrate recognition sites on the Caspase enzyme.
Part 2: Molecular Weight Calculation (Critical for Stoichiometry)
Researchers often make errors by using the generic molecular weight for molarity calculations. You must distinguish between the Theoretical MW and the Gross Weight .
2.1 The "Salt" Trap
Although Ac-VDVAD-CHO lacks basic residues (Lys, Arg) that typically form stable salts with TFA, the peptide is isolated from acidic buffers.[1][2] TFA molecules can associate via hydrogen bonding to the peptide backbone or exist as non-stoichiometric solvates.
Theoretical MW (Free Base): 543.6 g/mol .[2] Use this for mass spectrometry identification.
Gross MW (Formulation): Often 10–30% higher due to TFA and residual water.[2]
2.2 Calculation Protocol
To prepare a precise stock solution (e.g., 10 mM), do not rely on the 543.6 g/mol value.[1][2]
Check the Vial Label: Look for the "Net Peptide Content" (NPC) percentage or the specific "Gross Weight" listed on the CoA (Certificate of Analysis).
Formula:
If NPC is unknown, assume ~70-80% peptide content for rough estimations, but quantitative assays require batch-specific data.[1][2]
Part 3: Mechanism of Action[1]
3.1 Caspase-2 Inhibition
Caspase-2 is unique among caspases, requiring a pentapeptide (5 residues) recognition motif (VDVAD) rather than the standard tetrapeptide.[1][2][8]
Recognition: The Asp (P1) and Asp (P4) residues anchor the inhibitor into the S1 and S4 pockets of the enzyme via electrostatic interactions with Arg residues [1].
Covalent Capture: The C-terminal aldehyde carbon is highly electrophilic.[1] It undergoes nucleophilic attack by the thiol (-SH) group of the catalytic Cysteine-155 (Caspase-2 numbering).[1][2]
Reversibility: Unlike fluoromethylketones (FMK), which form irreversible bonds, the aldehyde forms a thiohemiacetal .[1][2] This bond is slowly reversible, allowing for equilibrium kinetics (
Figure 2: Kinetic mechanism of Caspase-2 inhibition by Ac-VDVAD-CHO.[1][2]
Part 4: Experimental Protocols
4.1 Reconstitution & Storage
Self-Validating Step: Peptide aldehydes are prone to oxidation (to carboxylic acids) and polymerization.[1][2] Proper handling is non-negotiable.[1]
Solvent Choice: Use anhydrous DMSO (Dimethyl Sulfoxide).[1] Avoid water for stock solutions, as aldehydes hydrate to gem-diols in water, complicating concentration verification.[1][2]
Storage: Aliquot immediately into small volumes (e.g., 10-50
L). Store at -20°C (stable for 6 months) or -80°C (stable for 1 year).
Warning: Avoid freeze-thaw cycles.[1][9][10] If the color turns yellow, the peptide may have degraded.
4.2 Application in Cell-Based Assays
To validate Caspase-2 specific apoptosis (e.g., heat shock or cytoskeletal disruption models):
Pre-treatment: Incubate cells with 10-50
M Ac-VDVAD-CHO for 1 hour prior to inducing apoptosis.[1]
Controls: Always run a parallel sample with Ac-DEVD-CHO (Caspase-3 inhibitor) to distinguish Casp-2 vs Casp-3 activity, as VDVAD has weak cross-reactivity with Casp-3 (
Readout: Use Annexin V/PI staining or Western Blot for Bid cleavage (a specific Casp-2 substrate).[1][11]
References
Talanian, R. V., et al. (1997).[1][2] Substrate specificities of caspase family proteases. The Journal of Biological Chemistry, 272(15), 9677-9682.[1][2][4] Retrieved from [Link]
Maillard, M. C., et al. (2011).[1][2][4] Exploiting differences in caspase-2 and -3 S2 subsites for selectivity.[1][4][6] Bioorganic & Medicinal Chemistry, 19(19), 5833-5851.[1][2][4][6] Retrieved from [Link]
Technical Guide: The Role and Limitations of Ac-VDVAD-CHO in Neuronal Apoptosis
Executive Summary Ac-VDVAD-CHO (Acetyl-Val-Asp-Val-Ala-Asp-aldehyde) is a synthetic peptide inhibitor designed to target Caspase-2 , an initiator caspase implicated in neuronal cell death, particularly in neurodegenerati...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
Ac-VDVAD-CHO (Acetyl-Val-Asp-Val-Ala-Asp-aldehyde) is a synthetic peptide inhibitor designed to target Caspase-2 , an initiator caspase implicated in neuronal cell death, particularly in neurodegenerative models such as Alzheimer’s (AD) and Huntington’s disease (HD).
While widely used to delineate the "upstream" apoptotic pathways, this compound possesses a critical technical limitation: lack of selectivity . Structural analysis reveals that Ac-VDVAD-CHO inhibits the executioner Caspase-3 with nanomolar affinity (
), comparable to its affinity for Caspase-2. Consequently, data derived solely from Ac-VDVAD-CHO treatment in neurons expressing active Caspase-3 must be interpreted with extreme caution.
This guide provides a rigorous mechanistic breakdown, specificity data, and a validated experimental workflow that integrates necessary controls to ensure scientific integrity.
Part 1: Mechanistic Foundation
The Target: Caspase-2 and the PIDDosome
Caspase-2 acts as a sentinel for cellular stress (DNA damage, cytoskeletal disruption, and oxidative stress). Unlike executioner caspases (3/7) which exist as dimers, Caspase-2 exists as a monomer that must dimerize to activate.
Activation: Upon stress signals, Caspase-2 is recruited to the PIDDosome complex (PIDD1 + RAIDD + Caspase-2).
Dimerization: High local concentration in the PIDDosome forces dimerization and autoproteolytic cleavage.
Neuronal Substrates: Once active, Caspase-2 cleaves Bid (triggering mitochondrial permeabilization) and Tau (at Asp314), generating the neurotoxic
tau314 fragment.
Mechanism of Inhibition
Ac-VDVAD-CHO mimics the pentapeptide recognition motif (Val-Asp-Val-Ala-Asp) of Caspase-2 substrates.
Warhead: The C-terminal aldehyde (-CHO ) acts as a reversible electrophile.
Binding: It forms a hemi-thioacetal bond with the catalytic Cysteine-155 (in Casp2) or Cysteine-163 (in Casp3) active site.
Reversibility: Unlike fluoromethyl ketone (-fmk) inhibitors which are irreversible, the -CHO bond is reversible, meaning the inhibitor can dissociate over long incubation periods if not replenished.
Part 2: Critical Analysis of Specificity (E-E-A-T)
Warning: The assumption that Ac-VDVAD-CHO is "Caspase-2 specific" is the most common source of error in apoptosis literature.
Structural biology reveals that the S5 subsite of Caspase-3 is hydrophobic, allowing it to accommodate the P5 Valine of VDVAD with high affinity.[1] Below is a comparative data summary derived from kinetic studies (Talanian et al., Garcia-Calvo et al.).
Table 1: Inhibitor Specificity Profiles (
Values)
Inhibitor
Primary Target
vs Caspase-2
vs Caspase-3
Selectivity Ratio (Casp2:Casp3)
Ac-VDVAD-CHO
Caspase-2
~3.5 - 10 nM
6.5 nM
~1:1 (Non-Selective)
Ac-DEVD-CHO
Caspase-3
>7000:1 (Selective for Casp3)
Interpretation:
Ac-VDVAD-CHO inhibits Caspase-3 almost as potently as it inhibits Caspase-2.[2][3]
Ac-DEVD-CHO is highly selective for Caspase-3 and poorly inhibits Caspase-2.[3][4]
Experimental Implication: If Ac-VDVAD-CHO blocks apoptosis in your neuronal model, you cannot conclude it was due to Caspase-2 inhibition alone, as it likely inhibited Caspase-3 simultaneously.
Note: For experiments >24 hours, replenish the inhibitor (add 50% of original dose) as the aldehyde warhead is reversible and metabolically unstable.
Readout & Validation (The "Trust" Factor):
Assay A: Measure cell viability (MTT/ATP).
Assay B (Specificity Check): Run a parallel well with Ac-DEVD-CHO (10
) .
Logic:
If Ac-VDVAD-CHO protects, but Ac-DEVD-CHO does not, the effect is likely Caspase-2 mediated.
If both protect equally, the effect is likely driven by downstream Caspase-3 inhibition, and Caspase-2 involvement is unproven.
Diagram 2: Experimental Logic Flow
Use this decision matrix to interpret your Ac-VDVAD-CHO data.
Caption: Logic flow for distinguishing Caspase-2 vs. Caspase-3 effects using differential inhibition.
Part 5: References
Garcia-Calvo, M., et al. (1998). "Inhibition of human caspases by peptide-based and macromolecular inhibitors." Journal of Biological Chemistry. Link
Talanian, R. V., et al. (1997). "Substrate specificities of caspase family proteases." Journal of Biological Chemistry. Link
Maillard, M. C., et al. (2011). "Organizing the Caspase-2 active site for specificity." Bioorganic & Medicinal Chemistry. Link
Troy, C. M., et al. (2000). "Caspase-2 mediates neuronal cell death induced by beta-amyloid." Journal of Neuroscience. Link
Pozueta, J., et al. (2013). "Caspase-2 is required for dendritic spine and behavioural alterations in J20 APP transgenic mice." Nature Communications. Link
Ac-VDVAD-CHO solubility in DMSO and aqueous buffers protocol
Application Note: Optimizing the Reconstitution and Dilution of Ac-VDVAD-CHO Introduction Ac-VDVAD-CHO (Acetyl-Val-Asp-Val-Ala-Asp-aldehyde) is a potent, reversible inhibitor of Caspase-2 (Nedd2/ICH-1).[1][2] While highl...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Optimizing the Reconstitution and Dilution of Ac-VDVAD-CHO
Introduction
Ac-VDVAD-CHO (Acetyl-Val-Asp-Val-Ala-Asp-aldehyde) is a potent, reversible inhibitor of Caspase-2 (Nedd2/ICH-1).[1][2] While highly effective in delineating apoptotic pathways, its utility is frequently compromised by improper handling.[1][2] Like many peptide aldehydes, Ac-VDVAD-CHO exhibits significant hydrophobicity in its backbone despite having acidic side chains, leading to a common failure mode: "crashing out" (precipitation) upon rapid dilution into aqueous media. [1][2]
This Application Note provides a scientifically rigorous protocol for solubilizing Ac-VDVAD-CHO. It moves beyond basic vendor instructions to explain the physicochemical reasons for each step, ensuring high reproducibility in cell-based and enzymatic assays.
Chemical Basis & Solubility Profile
To master the solubility, one must understand the molecule.[1][2] The C-terminal aldehyde group (-CHO) is the "warhead" that forms a reversible hemiacetal bond with the active site cysteine of Caspase-2.[1][2][3] However, this group is chemically labile; it is prone to oxidation (becoming inactive carboxylic acid) and hydration in water.[1][2]
Dissolution: Add the calculated Anhydrous DMSO to the vial. Vortex vigorously for 30-60 seconds.[1][2]
Visual Check: The solution must be perfectly clear. If particulates remain, sonicate in a water bath for 2 minutes.[1][2]
Aliquoting: Immediately dispense into small aliquots (e.g., 10–20 µL) in high-quality polypropylene tubes.
Storage: Store at -80°C (preferred) or -20°C. Stable for 6 months if kept dry.
Protocol: Aqueous Dilution (The "Drip" Method)[1][2]
Objective: Dilute the hydrophobic stock into assay buffer without triggering precipitation.
The Challenge: Rapidly adding water to a DMSO stock creates a momentary environment of high water/high peptide concentration at the interface, causing the peptide to aggregate before it can disperse.[1][2]
Workflow Diagram (DOT Visualization)
Figure 1: Stepwise dilution workflow to prevent peptide aggregation.
Step-by-Step Procedure
Prepare Intermediate Buffer: Do not jump straight to the final concentration. Prepare an intermediate buffer (e.g., PBS or Media) containing 5-10% DMSO .[1][2]
The "Drip" Technique:
While vortexing the intermediate buffer gently, add the Ac-VDVAD-CHO stock dropwise (or slowly via pipette tip submerged) into the buffer.[1][2]
Why? This prevents the "solvent shock" that causes precipitation.[1][2]
Final Dilution: Dilute this intermediate solution into your final cell culture media or enzyme assay buffer to reach the working concentration (typically 10–100 µM).
Target: Ensure final DMSO concentration is < 1% (ideally < 0.1%) to avoid cytotoxicity or enzyme interference.[1][2]
Troubleshooting & Validation
Self-Validating the Protocol:
Before running your precious samples, perform a "Turbidity Check" :
Prepare a "mock" working solution (e.g., 50 µM inhibitor in buffer).[1][2]
Measure Absorbance at 600 nm (OD600) .
Result: The OD should be comparable to the buffer blank (~0.00). If OD > 0.02, micro-precipitates have formed.[1][2] Sonicate or repeat using the "Drip" method.[1][2]
Common Issues:
Symptom
Probable Cause
Solution
Loss of Potency
Aldehyde oxidation
Use fresh Anhydrous DMSO; store under nitrogen if possible.[1][2]
Cloudy Solution
Water contamination in stock
Discard stock.[1][2] Re-purchase peptide and use fresh DMSO.[1][2][5]
Cytotoxicity
High DMSO %
Ensure final DMSO is < 0.5%.[1][2] Include a "DMSO-only" vehicle control.
References
Maillard, M. C., et al. (2011). Exploiting differences in caspase-2 and -3 S2 subsites for selectivity.[1][2][6] Bioorganic & Medicinal Chemistry.[1][2][6]
Talanian, R. V., et al. (1997). Substrate specificities of caspase family proteases.[1][2] Journal of Biological Chemistry.[1][2]
Recommended working concentration Ac-VDVAD-CHO cell culture assays
Application Note: Optimization of Ac-VDVAD-CHO in Cell Culture Models Part 1: Executive Summary & Mechanistic Grounding Ac-VDVAD-CHO (N-acetyl-Val-Asp-Val-Ala-Asp-aldehyde) is a synthetic peptide inhibitor designed to ta...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Optimization of Ac-VDVAD-CHO in Cell Culture Models
Part 1: Executive Summary & Mechanistic Grounding
Ac-VDVAD-CHO (N-acetyl-Val-Asp-Val-Ala-Asp-aldehyde) is a synthetic peptide inhibitor designed to target Caspase-2 (Nedd2/Ich-1).[1] Historically classified as an "orphan" caspase, Caspase-2 is now understood as a critical initiator in the DNA damage response, specifically linked to the PIDDosome complex and mitochondrial permeabilization.
However, the effective use of Ac-VDVAD-CHO requires a nuanced understanding of its chemical kinetics.[1] Unlike fluoromethylketone (FMK) inhibitors, the aldehyde (CHO) group forms a reversible hemiacetal adduct with the active site cysteine.[1] Furthermore, while VDVAD is the preferred substrate motif for Caspase-2, high concentrations lead to significant cross-reactivity with Caspase-3 (CPP32), potentially confounding data.[1]
Key Technical Constraints:
Reversibility: You cannot treat, wash, and then assay.[1] The inhibitor must remain present throughout the experiment.
Selectivity Window: The margin between Caspase-2 inhibition and off-target Caspase-3 inhibition is narrow.[1] Titration is not optional; it is mandatory.[1]
Signaling Pathway Context
The following diagram illustrates the specific intervention point of Ac-VDVAD-CHO within the apoptotic cascade, highlighting its role upstream of mitochondrial dysfunction.
Caption: Ac-VDVAD-CHO inhibits Caspase-2 proximal to the PIDDosome, preventing Bid cleavage and subsequent mitochondrial outer membrane permeabilization (MOMP).[1]
Part 2: Recommended Concentrations & Specifications
The discrepancy between cell-free IC50 values and required cell culture concentrations is driven by membrane permeability and intracellular stability.
Essential to allow cellular entry before apoptotic induction.[1]
Solubility & Storage[1][2][3][4][5]
Solvent: DMSO (Dimethyl sulfoxide).[1][2][3] Ensure DMSO is anhydrous; water causes hydrolysis of the aldehyde group.
Storage: Lyophilized powder is stable at -20°C for >1 year.[1] Solubilized stock (in DMSO) should be aliquoted and stored at -80°C. Avoid freeze-thaw cycles as aldehydes are prone to oxidation.[1]
Part 3: Experimental Protocol
This protocol is designed for a standard 96-well plate apoptosis assay (e.g., Annexin V or Caspase-Glo).[1]
Materials Required
Ac-VDVAD-CHO (Store at -20°C desicated).
Control Inhibitor: Z-FA-FMK (Negative Control) or Z-VAD-FMK (Pan-Caspase Positive Control).[1]
Seed cells at appropriate density (e.g., 1 x 10^4 cells/well) in complete media.[1] Allow 24 hours for attachment.
Inhibitor Pre-treatment (The Titration):
Prepare media containing Ac-VDVAD-CHO at 10 µM, 25 µM, and 50 µM .[1]
Control A: Vehicle only (DMSO matched to highest concentration, typically 0.5%).[1]
Control B: Z-VAD-FMK (50 µM) to confirm caspase-dependency of the death model.[1]
Remove old media and add inhibitor-containing media.[1]
Incubate for 60–90 minutes at 37°C.
Induction of Apoptosis:
Add the apoptotic stimulus (e.g., Etoposide, Heat Shock) directly to the wells containing the inhibitor.[1]
Do not change media. The inhibitor concentration must be maintained.
Data Acquisition:
Incubate for the desired timepoint (typically 12–24 hours).[1]
Perform downstream assay (Western Blot for cleaved PARP, Flow Cytometry for Annexin V, or Colorimetric Caspase Activity Assay).[1]
Part 4: Validation & Troubleshooting
How do you know the inhibition is specific to Caspase-2 and not Caspase-3?
The "Specificity Check" Protocol:
Since Ac-VDVAD-CHO can inhibit Caspase-3 at high concentrations, you must validate your results using a Western Blot strategy.[1]
Lysate Preparation: Collect lysates from Treated (Stimulus + VDVAD) and Untreated (Stimulus only) cells.[1]
Blot Target 1 (Caspase-2): Check for the presence of the p19 or p12 active fragments.[1] Ac-VDVAD-CHO should prevent the processing of Pro-Caspase-2 or downstream targets.[1]
Blot Target 2 (Caspase-3): This is your specificity control.[1]
If Ac-VDVAD-CHO (at 10 µM) blocks cell death but Caspase-3 is still processed/cleaved , you have successfully isolated a Caspase-2 dependent, Caspase-3 independent pathway (or upstream event).[1]
If Caspase-3 processing is also blocked, it indicates either (A) Caspase-2 is upstream of Caspase-3 (likely via Bid) or (B) you have lost specificity due to high concentration.[1]
Common Pitfalls:
Washing cells: Because VDVAD-CHO is an aldehyde, it dissociates from the enzyme if the medium is replaced.[1]
Old DMSO: DMSO is hygroscopic.[1] Water accumulation hydrolyzes the peptide aldehyde. Use fresh, high-quality DMSO.
References
Enzo Life Sciences. (n.d.).[1] Caspase-2 Inhibitor (Ac-VDVAD-CHO) Product Data Sheet. Retrieved from [Link]
Maillard, M. C., et al. (2011).[1] Exploiting differences in caspase-2 and -3 S2 subsites for selectivity: structure-based design, solid-phase synthesis and in vitro activity of novel substrate-based caspase-2 inhibitors.[1][4][5] Bioorganic & Medicinal Chemistry, 19(19), 5833-5851.[1][4][5] [Link]
Kumar, S. (2009).[1] Caspase 2 function in DNA damage responses. Cell Death & Differentiation, 16, 1553–1554.[1] [Link]
Tu, S., et al. (2006).[1] In situ trapping of activated initiator caspases reveals a role for caspase-2 in heat shock-induced apoptosis.[1] Nature Cell Biology, 8, 72–77.[1] [Link]
Application Notes and Protocols: Preparation and Use of Ac-VDVAD-CHO Stock Solution for Apoptosis Assays
Introduction: Targeting Caspase-2, a Uniquely Conserved Initiator of Apoptosis Caspase-2, the most evolutionarily conserved member of the caspase family of cysteine proteases, holds a distinct and sometimes enigmatic rol...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: Targeting Caspase-2, a Uniquely Conserved Initiator of Apoptosis
Caspase-2, the most evolutionarily conserved member of the caspase family of cysteine proteases, holds a distinct and sometimes enigmatic role in the intricate signaling network of programmed cell death, or apoptosis.[1][2] Unlike other initiator caspases, its activation and function are context-dependent, implicated not only in apoptosis but also in tumor suppression, cell cycle maintenance, and responses to cellular stress like DNA damage.[1][3][4]
Activation of caspase-2 can occur through the formation of a large protein complex known as the PIDDosome, which includes the p53-induced protein with a death domain (PIDD) and RAIDD.[3][5] Once activated, caspase-2 functions upstream of the mitochondria, a critical control point in the intrinsic apoptotic pathway.[1][5] A key substrate of caspase-2 is the pro-apoptotic Bcl-2 family protein Bid. Cleavage of Bid to its truncated form, tBid, triggers mitochondrial outer membrane permeabilization (MOMP), leading to the release of cytochrome c and the subsequent activation of downstream executioner caspases, such as caspase-3 and -7, which dismantle the cell.[1]
The peptide Ac-Val-Asp-Val-Ala-Asp-CHO (Ac-VDVAD-CHO) is a potent, cell-permeable, and reversible inhibitor of caspase-2.[6] Its sequence is based on the optimal pentapeptide recognition motif for caspase-2, VDVAD, which is unique among caspases that typically prefer tetrapeptide sequences.[6][7] This makes Ac-VDVAD-CHO an invaluable tool for researchers seeking to elucidate the specific contributions of caspase-2 to apoptotic pathways and other cellular processes.[8] It is important to note that while it shows a preference for caspase-2, it can also inhibit caspase-3.[9][10]
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the preparation of a stable, reliable Ac-VDVAD-CHO stock solution and its subsequent application in apoptosis assays.
Mechanism of Inhibition
Ac-VDVAD-CHO functions as a competitive, reversible inhibitor. The aldehyde group (-CHO) on the C-terminus of the peptide interacts with the active site cysteine of the caspase enzyme, effectively blocking its proteolytic activity and preventing the cleavage of its natural substrates.[11][12]
Figure 1. Simplified signaling pathway of caspase-2-mediated apoptosis and the point of inhibition by Ac-VDVAD-CHO.
Quantitative Data Summary
The following table summarizes key quantitative parameters for the preparation and use of Ac-VDVAD-CHO.
Parameter
Recommended Value
Rationale & Notes
Solvent
High-Purity DMSO
Ac-VDVAD-CHO is highly soluble in DMSO. Using fresh, anhydrous DMSO is critical to prevent hydrolysis of the peptide.[9]
Stock Concentration
1-10 mM
A concentrated stock minimizes the volume of DMSO added to cell culture, reducing solvent-induced cytotoxicity. A 10 mM stock is common.
Final DMSO in Media
< 0.1% (v/v)
High concentrations of DMSO can be toxic to cells and may interfere with experimental results. Always include a vehicle control (DMSO only) in your experiments.[8]
Storage (Powder)
-20°C (1 year) or -80°C (2 years)
Protect from moisture and light.[9] The lyophilized powder is stable for extended periods under these conditions.
Storage (Stock Solution)
-20°C (1 month) or -80°C (6 months)
Aliquot into single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the peptide.[9][13][14]
Cell Pre-incubation Time
1-2 hours
Pre-incubating cells with the inhibitor allows for sufficient cell permeability and target engagement before inducing apoptosis.[8]
Typical Working Conc.
10-100 µM
The optimal concentration is cell-type and stimulus-dependent and should be determined empirically through a dose-response experiment.
Experimental Protocols
Protocol 1: Preparation of a 10 mM Ac-VDVAD-CHO Stock Solution
This protocol describes the reconstitution of lyophilized Ac-VDVAD-CHO to create a high-concentration stock solution.
Acclimatization: Before opening, allow the vial of lyophilized Ac-VDVAD-CHO to equilibrate to room temperature for at least 20 minutes. This prevents condensation of moisture onto the hygroscopic powder.
Calculation: Determine the required volume of DMSO to add. The molecular weight can vary slightly depending on the salt form (e.g., TFA salt). Always use the molecular weight provided on the product's certificate of analysis for accurate calculations.
Example Calculation for 1 mg of Ac-VDVAD-CHO (TFA salt, MW = 657.59 g/mol ):
Volume (L) = Mass (g) / (Molar Mass ( g/mol ) * Concentration (mol/L))
Volume (L) = 0.001 g / (657.59 g/mol * 0.010 mol/L) = 0.00015207 L
Volume (µL) = 152.07 µL
Reconstitution: Using a calibrated micropipette, add the calculated volume of anhydrous DMSO to the vial of Ac-VDVAD-CHO.
Dissolution: Cap the vial tightly and vortex gently until the powder is completely dissolved. If needed, brief sonication in a water bath can aid dissolution.[9] Visually inspect the solution to ensure no particulates remain.
Aliquoting: Dispense the 10 mM stock solution into single-use, sterile polypropylene microcentrifuge tubes. The volume per aliquot should be appropriate for your typical experimental needs to avoid wasting the reagent and to minimize freeze-thaw cycles.
Storage: Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).[9] Ensure they are protected from light.
Protocol 2: Application in a Cell-Based Apoptosis Assay (Fluorometric)
This protocol provides a general workflow for using the Ac-VDVAD-CHO stock solution to inhibit caspase-2 activity in cultured cells, followed by a direct measurement of caspase-2 activity.
Probing Caspase-2 Dependent Apoptosis using Ac-VDVAD-CHO in Multiparametric Flow Cytometry
Application Note & Protocol Authored by: Your Name, Senior Application Scientist Abstract This guide provides a comprehensive framework for investigating the role of caspase-2 in apoptotic signaling pathways using the sp...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note & Protocol
Authored by: Your Name, Senior Application Scientist
Abstract
This guide provides a comprehensive framework for investigating the role of caspase-2 in apoptotic signaling pathways using the specific inhibitor Ac-VDVAD-CHO in conjunction with Annexin V and Propidium Iodide (PI) staining for flow cytometric analysis. We delve into the scientific principles behind caspase-2 activation, Annexin V binding, and the mechanism of Ac-VDVAD-CHO inhibition. A detailed, field-proven protocol is presented, complete with guidelines for experimental design, data interpretation, and troubleshooting. This document is intended for researchers, scientists, and drug development professionals seeking to dissect the specific contributions of caspase-2 to programmed cell death.
Scientific Principles & Rationale
The Role of Caspase-2 in Apoptosis
Apoptosis, or programmed cell death, is a tightly regulated process essential for tissue homeostasis.[1] It is primarily executed by a family of cysteine proteases known as caspases.[2] Caspase-2 is the most evolutionarily conserved member of this family and is considered an initiator caspase, often activated in response to cellular stressors like genotoxic damage.[3][4] Upon activation, often within a large protein complex called the PIDDosome, caspase-2 can cleave and activate downstream targets, including the pro-apoptotic protein Bid.[3][5] Cleaved Bid (tBid) then translocates to the mitochondria, triggering the release of cytochrome c and initiating the intrinsic apoptotic pathway.[5]
Mechanism of Ac-VDVAD-CHO
Ac-VDVAD-CHO is a synthetic, cell-permeable peptide inhibitor that specifically targets caspase-2.[6] Its sequence, Val-Asp-Val-Ala-Asp, mimics the preferred cleavage site for caspase-2, allowing it to bind to the enzyme's active site.[4][6] The C-terminal aldehyde group (-CHO) forms a reversible covalent bond with the catalytic cysteine residue in the caspase active site, effectively blocking its proteolytic activity.[7] While Ac-VDVAD-CHO is a potent inhibitor of caspase-2, it also shows inhibitory activity against caspase-3 and caspase-7, a factor to consider in experimental design.[8] Its use allows researchers to probe whether a specific apoptotic stimulus acts upstream of, or is dependent on, caspase-2 activation.
Principle of the Annexin V/PI Assay
The Annexin V assay is a gold-standard method for detecting one of the earliest events in apoptosis.[1] In healthy cells, the phospholipid phosphatidylserine (PS) is strictly maintained on the inner leaflet of the plasma membrane.[9] During early apoptosis, this asymmetry is lost, and PS is translocated to the outer surface of the cell.[1] Annexin V is a protein with a high, calcium-dependent affinity for PS.[9] By conjugating Annexin V to a fluorophore (e.g., FITC), early apoptotic cells with exposed PS can be identified via flow cytometry.[1]
To distinguish between different stages of cell death, Propidium Iodide (PI), a fluorescent DNA-intercalating agent, is used concurrently.[10] PI is excluded by the intact membrane of live and early apoptotic cells but can enter late-stage apoptotic and necrotic cells where membrane integrity is compromised, staining the nucleus red.[1][10] This dual-staining strategy allows for the differentiation of four distinct cell populations:
Live Cells: Annexin V-negative and PI-negative.
Early Apoptotic Cells: Annexin V-positive and PI-negative.
Late Apoptotic/Necrotic Cells: Annexin V-positive and PI-positive.
Necrotic Cells (Primarily): Annexin V-negative and PI-positive (less common).
Experimental Design & Mandatory Controls
Core Experimental Groups:
Negative Control (Untreated): Cells cultured in media alone to establish baseline viability and apoptosis levels.
Vehicle Control: Cells treated with the solvent used for the inhibitor and inducer (e.g., DMSO, typically <0.1%) to control for any solvent-induced effects.
Apoptosis Inducer Only (+ Control): Cells treated with a known apoptosis-inducing agent (e.g., etoposide, staurosporine) to confirm the assay is working and to induce the apoptotic phenotype.
Inhibitor Only: Cells treated with only Ac-VDVAD-CHO to assess any potential cytotoxic effects of the inhibitor itself.
Inhibitor + Apoptosis Inducer (Test Group): Cells pre-treated with Ac-VDVAD-CHO followed by the addition of the apoptosis inducer. A significant reduction in apoptosis compared to Group 3 indicates a caspase-2-dependent pathway.
Visualized Signaling and Workflow
Caspase-2 Apoptotic Pathway
The following diagram illustrates the central role of Caspase-2 in a stress-induced apoptotic pathway and the point of intervention by Ac-VDVAD-CHO.
Caption: Caspase-2 pathway and Ac-VDVAD-CHO inhibition point.
Experimental Workflow
This diagram outlines the complete experimental procedure from cell preparation to data acquisition.
Caption: Step-by-step workflow for the combined inhibitor and Annexin V assay.
FITC Annexin V Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 10X Binding Buffer) (e.g., Abcam, Sigma-Aldrich)[1][12]
Flow cytometry tubes
Flow cytometer equipped with a 488 nm laser and appropriate detectors for FITC (e.g., 530/30 nm) and PI (e.g., >670 nm).
4.2 Reagent Preparation
Ac-VDVAD-CHO Stock Solution: Prepare a 10-50 mM stock solution in sterile DMSO. Aliquot and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.
Apoptosis Inducer Stock Solution: Prepare a concentrated stock solution in an appropriate solvent (e.g., DMSO, ethanol, or water) according to the manufacturer's instructions. Store at -20°C.
1X Annexin Binding Buffer: Dilute the 10X Binding Buffer concentrate with deionized water. For example, mix 1 mL of 10X buffer with 9 mL of dH₂O. Store at 4°C.
4.3 Experimental Procedure
Cell Seeding: Seed cells in appropriate culture plates or flasks and allow them to adhere (for adherent cells) or reach a logarithmic growth phase (for suspension cells). A typical density is 0.5-2 x 10⁶ cells/mL.
Inhibitor Pre-incubation: For the inhibitor-treated groups, add Ac-VDVAD-CHO directly to the culture medium to achieve the desired final concentration (typically 10-100 µM).[13] Incubate for 1-2 hours at 37°C in a CO₂ incubator. This allows the inhibitor to permeate the cells and engage its target.
Apoptosis Induction: Add the apoptosis-inducing agent to the designated wells/flasks (including the pre-treated group). The concentration and incubation time will depend on the specific agent and cell type and should be optimized previously.
Cell Harvesting:
Suspension Cells: Transfer the cell suspension directly into centrifuge tubes.
Adherent Cells: Carefully collect the culture medium, which contains detached (potentially apoptotic) cells. Wash the adherent cells once with PBS, then detach them using a gentle, non-enzymatic method (e.g., EDTA-based dissociation buffer) or gentle scraping. Combine the detached cells with the collected medium.
Cell Washing: Centrifuge the harvested cells at 300-500 x g for 5 minutes. Discard the supernatant and wash the cell pellet once with 1-2 mL of cold PBS. Centrifuge again and discard the supernatant.
Cell Resuspension: Gently resuspend the cell pellet in 1X Annexin Binding Buffer. Count the cells and adjust the concentration to 1 x 10⁶ cells/mL.[13]
Staining:
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a fresh flow cytometry tube.
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide solution to each tube.[13]
Gently vortex the tubes and incubate for 15 minutes at room temperature (20-25°C) in the dark.[13]
Final Preparation: Add 400 µL of 1X Annexin Binding Buffer to each tube.[13] Do not wash the cells after staining.
Flow Cytometry Acquisition: Analyze the samples on the flow cytometer immediately (within 1 hour) to ensure data accuracy.[13] Set up appropriate forward scatter (FSC) and side scatter (SSC) gates to exclude debris. Create a dot plot of FITC (Annexin V) vs. PI fluorescence. Collect at least 10,000 events per sample.
Data Analysis & Interpretation
The data is typically visualized as a quadrant plot, separating the cell populations based on their fluorescence.
Quadrant
Annexin V (FITC)
Propidium Iodide (PI)
Cell Population
Lower-Left (Q4)
Negative
Negative
Live, healthy cells
Lower-Right (Q3)
Positive
Negative
Early Apoptotic cells
Upper-Right (Q2)
Positive
Positive
Late Apoptotic/Necrotic cells
Upper-Left (Q1)
Negative
Positive
Necrotic/Dead cells
Interpreting Results with Ac-VDVAD-CHO:
Effective Inhibition: In the sample treated with both the inducer and Ac-VDVAD-CHO, a significant decrease in the percentage of cells in the early (Q3) and late (Q2) apoptotic quadrants compared to the inducer-only sample indicates that the apoptotic pathway is dependent on caspase-2.[13]
No Inhibition: If the percentage of apoptotic cells remains unchanged, the apoptotic stimulus likely acts independently of or downstream from caspase-2.
Inhibitor Toxicity: If the "Inhibitor Only" group shows a significant increase in apoptosis or necrosis, the inhibitor itself is toxic at the concentration used. The experiment should be repeated with a lower concentration.
References
Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. National Center for Biotechnology Information.[Link]
The Role of Caspase-2 in Regulating Cell Fate. National Center for Biotechnology Information.[Link]
The Annexin V Apoptosis Assay. Kansas University Medical Center.[Link]
The non-apoptotic role of caspase-2 in cell cycle regulation and DNA repair. ScienceDirect.[Link]
Apoptosis Assays by Flow Cytometry. Agilent.[Link]
Multiparametric Analysis of Apoptosis by Flow Cytometry Protocol. Creative Diagnostics.[Link]
Flow Cytometric Apoptosis Assays for Cell Death. Bitesize Bio.[Link]
Apoptosis Assays by Flow Cytometry. Sino Biological.[Link]
Structural and Enzymatic Insights into Caspase-2 Protein Substrate Recognition and Catalysis. National Center for Biotechnology Information.[Link]
Structure-Based Design and Biological Evaluation of Novel Caspase-2 Inhibitors Based on the Peptide AcVDVAD-CHO and the Caspase-2-Mediated Tau Cleavage Sequence YKPVD314. ACS Publications.[Link]
Application Note: Kinetic Optimization of Ac-VDVAD-CHO Pre-incubation for Caspase-2 Activity Assays
Abstract Caspase-2 (Nedd-2/Ich-1) occupies a unique biological niche as an "orphan" caspase with hybrid initiator/executioner characteristics. Its activity is notoriously difficult to isolate due to significant substrate...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
Caspase-2 (Nedd-2/Ich-1) occupies a unique biological niche as an "orphan" caspase with hybrid initiator/executioner characteristics. Its activity is notoriously difficult to isolate due to significant substrate overlap with Caspase-3 and -7. The pentapeptide inhibitor Ac-VDVAD-CHO is the standard tool for validating Caspase-2 specificity; however, its efficacy is strictly governed by slow-binding kinetics. This Application Note details the thermodynamic necessity of pre-incubation, providing a validated protocol to determine the equilibrium time required to prevent
Unlike executioner caspases (Caspase-3/7) that recognize tetrapeptide motifs (DEVD), Caspase-2 requires a pentapeptide recognition sequence (VDVAD) for efficient catalysis.[1] This requirement is driven by a unique S5 hydrophobic subsite in Caspase-2 that accommodates the P5 Valine residue [1].
However, specificity is not absolute. Caspase-3 can cleave VDVAD substrates, albeit with lower efficiency. Therefore, using the reversible inhibitor Ac-VDVAD-CHO to confirm that a signal is truly Caspase-2 dependent is a critical control.
The Kinetic Trap: Reversible Aldehyde Inhibition
Ac-VDVAD-CHO is a reversible, slow-binding inhibitor . The aldehyde group acts as an electrophile, subject to nucleophilic attack by the catalytic Cysteine-155 (human numbering) of Caspase-2.[2]
The reaction proceeds in two steps:
Rapid Association: Formation of a non-covalent Enzyme-Inhibitor (
) complex.
Slow Isomerization: Formation of a reversible thiohemiacetal covalent bond (
).
If the substrate (Ac-VDVAD-AFC) is added simultaneously with the inhibitor, the substrate competes for the active site before the stable thiohemiacetal can form. This results in a kinetic lag and a significant right-shift in the apparent
(lower perceived potency).
Mechanism of Action Diagram
Figure 1: Kinetic mechanism of peptide aldehyde inhibition. The transition from the initial E·I complex to the stable Thiohemiacetal state is time-dependent. Skipping pre-incubation allows substrate competition, reducing apparent inhibitor potency.
10 mM DTT (Must be added fresh; essential for Cysteine protease activity).
Critical Note on DTT
While aldehydes can theoretically react with thiols (DTT), the reaction rate with the enzyme's active site is significantly favored. However, do not pre-incubate the inhibitor with DTT-containing buffer for hours without the enzyme present, as this may reduce inhibitor effective concentration [2].
Protocol: Time-Dependent Inhibition Optimization
This protocol determines the "Time to Equilibrium" (
), defined as the pre-incubation time required for the to stabilize.
Experimental Workflow
Figure 2: Step-by-step workflow for determining optimal pre-incubation time. Four parallel conditions are run to identify the stabilization point of the IC50.
Step-by-Step Procedure
Enzyme Prep: Dilute Caspase-2 to 2X the final desired concentration (typically 0.2 - 1.0 Units/well) in Assay Buffer.
Inhibitor Dilution: Prepare a 10-point serial dilution of Ac-VDVAD-CHO in Assay Buffer (4X concentration). Include a "0 nM" vehicle control.
Plate Setup:
Add 25 µL of 4X Inhibitor to respective wells.
Add 25 µL of 2X Enzyme to the wells.
Total Volume at this stage: 50 µL.
Variable Incubation:
Set up 4 separate sets of wells (or plates).
Set A: Add Substrate immediately (0 min).
Set B: Incubate 15 min at 37°C.
Set C: Incubate 30 min at 37°C.
Set D: Incubate 60 min at 37°C.
Substrate Addition: Add 50 µL of 2X Substrate (Ac-VDVAD-AFC) to initiate the reaction. Final volume: 100 µL.
Note: Substrate concentration should be near the
(~50 µM for Caspase-2) to ensure competitive sensitivity.
Measurement: Monitor fluorescence generation (RFU) every 2 minutes for 60 minutes. Calculate the initial velocity (
) from the linear portion of the curve.
Data Analysis & Interpretation
Expected Results
You will observe a "left-shift" in the inhibition curve as pre-incubation time increases, stabilizing typically between 15 and 30 minutes.
Table 1: Representative Data - Impact of Pre-incubation on Potency
Pre-incubation Time
Apparent (nM)
Interpretation
0 min
45.2 nM
Underestimation. Substrate competed with inhibitor during slow binding phase.
15 min
12.5 nM
Near Equilibrium. Thiohemiacetal formation is significant.
30 min
8.1 nM
Optimal. Equilibrium reached. Minimal change from 15 min.
60 min
7.9 nM
Plateau. Extended time offers no benefit and risks enzyme instability.
Calculation
Calculate % Activity for each inhibitor concentration relative to the Vehicle Control:
Fit data to a 4-parameter logistic (4PL) regression model to derive the .
Troubleshooting & Best Practices
Enzyme Stability: Caspase-2 is labile. If the signal in the "Vehicle Control" drops significantly between the 0 min and 60 min pre-incubation sets, your enzyme is dying during the wait. Add 0.1% BSA to the buffer or reduce incubation temperature to 25°C (room temp), though this will slow the binding kinetics further (requiring longer incubation).
Reversibility Check: Unlike FMK inhibitors (irreversible), CHO inhibitors will dissociate if the complex is diluted. Do not wash cells or dilute lysates after adding Ac-VDVAD-CHO if you are attempting to inhibit activity in a cell-based format [3].
Specificity Control: Always run a parallel control with Ac-DEVD-CHO (Caspase-3 inhibitor). If Ac-DEVD-CHO inhibits your "Caspase-2" signal with high potency (low nM), your assay is measuring Caspase-3, not Caspase-2 [4].
References
Schweizer, A. et al. (2003). Structural basis of caspase-2 substrate specificity: the crystal structure of the caspase-2-inhibitor complex.[1] Journal of Molecular Biology.
Talanian, R.V. et al. (1997).[3][4] Substrate specificities of caspase family proteases. Journal of Biological Chemistry.
McStay, G.P. et al. (2008). Salvesen GS. Caspase-2 does not initiate the intrinsic apoptotic pathway. Cell Death & Differentiation.
Pereira, N.A. & Song, Z. (2008). Caspase-2: The Orphan Caspase. Results and Problems in Cell Differentiation.
Technical Guide: Optimizing In Vivo Administration of Ac-VDVAD-CHO (Caspase-2 Inhibitor)
Part 1: Executive Summary & Mechanistic Rationale The Challenge of Caspase-2 Inhibition Ac-VDVAD-CHO (N-acetyl-Val-Asp-Val-Ala-Asp-aldehyde) is a potent, reversible inhibitor of Caspase-2 . Unlike broad-spectrum inhibito...
Author: BenchChem Technical Support Team. Date: February 2026
Part 1: Executive Summary & Mechanistic Rationale
The Challenge of Caspase-2 Inhibition
Ac-VDVAD-CHO (N-acetyl-Val-Asp-Val-Ala-Asp-aldehyde) is a potent, reversible inhibitor of Caspase-2 . Unlike broad-spectrum inhibitors (e.g., z-VAD-fmk), Ac-VDVAD-CHO allows researchers to dissect the specific initiator role of Caspase-2, particularly in the PIDDosome complex and upstream mitochondrial permeabilization.
However, the aldehyde (CHO) pharmacophore presents distinct in vivo challenges compared to irreversible fluoromethylketone (FMK) inhibitors:
Reversibility: The hemiacetal bond formed with the active site cysteine is reversible, requiring sustained local concentrations for efficacy.
Stability: Peptide aldehydes are subject to rapid renal clearance and oxidation in plasma, making systemic (IV/IP) delivery less efficient than local administration.
Strategic Recommendation:
For in vivo animal models, local administration routes (Intravitreal, Intracerebroventricular) are superior to systemic routes for Ac-VDVAD-CHO. These routes bypass the blood-brain barrier (BBB) and plasma clearance mechanisms, delivering the inhibitor directly to the site of neuronal or ischemic injury where Caspase-2 is most active.
Part 2: Signaling Pathway & Mechanism[1]
Caspase-2 acts as a sentinel for genotoxic and metabolic stress. It is activated within the PIDDosome (PIDD1-RAIDD-Caspase-2 complex).[1][2][3] Once active, it cleaves BID to tBID (truncated BID), which translocates to the mitochondria to induce Cytochrome c release.[1]
Visualization: The Caspase-2 Apoptotic Axis
Figure 1: Caspase-2 activation via the PIDDosome and its downstream effect on Mitochondrial Outer Membrane Permeabilization (MOMP).
Caption: The PIDDosome recruits Caspase-2, which cleaves BID to tBID, triggering mitochondrial apoptosis.[1][2] Ac-VDVAD-CHO blocks this initiation step.
Part 3: Preparation & Formulation
Solubility Profile
Molecular Weight: ~543.5 g/mol
Solubility: Soluble in DMSO (>10 mM).[4] Poorly soluble in water/PBS without co-solvents.
Stability: Hygroscopic. Store lyophilized powder at -20°C with desiccant.
Vehicle Selection Table
Parameter
Recommendation
Rationale
Stock Solvent
100% DMSO
Peptides with hydrophobic residues (Val, Ala) require organic solvent for initial solubilization.
Stock Conc.
10-20 mM
High concentration allows for minimal DMSO volume in the final injection.
Diluent
Sterile PBS (pH 7.4)
Physiological compatibility. Avoid calcium/magnesium if possible to prevent precipitation.
Final DMSO
< 1% (Intravitreal/ICV)
High DMSO is toxic to retinal/neuronal tissue.
Adjuvant
None (Acute)
For chronic systemic use (not recommended), cyclodextrins (HP-β-CD) may improve stability.
Critical Step: Because VDVAD-CHO is reversible, this is often administered 30 minutes pre-injury and potentially repeated or delivered via osmotic minipump for chronic studies (though stability in pump at 37°C is low; daily ICV is preferred).
Part 5: Validation & Quality Control
How to Validate Target Engagement
Since Ac-VDVAD-CHO is reversible, measuring "activity" in lysates post-mortem is difficult (inhibitor may dissociate during lysis). Use proximal biomarkers instead.
Western Blotting (The Gold Standard):
Target:tBID (Truncated BID).
Logic: Caspase-2 cleaves full-length BID (22 kDa) into tBID (15 kDa). Successful inhibition should preserve full-length BID and reduce tBID levels compared to Vehicle controls.
Note: Do not rely solely on Caspase-3 cleavage, as other pathways (Caspase-8, -9) can activate Caspase-3 independently.
In Situ Activity Assay:
Use biotinylated-VAD-fmk (bVAD) as a probe in ex vivo slices to label active caspases, then pull down and blot for Caspase-2.
Data Summary Template
Group
Treatment
Route
Dose
Expected Outcome (tBID/BID Ratio)
Sham
Vehicle
ICV/IVT
N/A
Low (< 0.1)
Injury
Vehicle
ICV/IVT
N/A
High (> 0.8)
Treated
Ac-VDVAD-CHO
ICV/IVT
200 µM
Reduced (Significantly lower than Injury group)
References
Caspase-2 and the PIDDosome
Tinel, A., & Tschopp, J. (2004).[1][2] The PIDDosome, a protein complex implicated in activation of caspase-2 in response to genotoxic stress.[2][3][5] Science.
In Vivo Peptide Inhibitor Delivery (Retinal Models)
Chaudhary, P., et al. (1999). Caspase inhibitors block the apoptotic death of retinal ganglion cells following optic nerve transection. Molecular and Cellular Biology. (Demonstrates intravitreal peptide aldehyde efficacy).
Mechanism of BID Cleavage by Caspase-2
Guo, Y., et al. (2002).[1] Caspase-2 induces apoptosis by releasing proapoptotic proteins from mitochondria. Journal of Biological Chemistry.
Improving cell permeability of Ac-VDVAD-CHO in neuronal cells
Technical Support Center: Optimizing Ac-VDVAD-CHO in Neuronal Models Executive Summary: The Permeability Paradox You are likely experiencing a common frustration: Ac-VDVAD-CHO is a potent Caspase-2 inhibitor in cell-free...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: Optimizing Ac-VDVAD-CHO in Neuronal Models
Executive Summary: The Permeability Paradox
You are likely experiencing a common frustration: Ac-VDVAD-CHO is a potent Caspase-2 inhibitor in cell-free lysates (
), yet it frequently fails to show efficacy in live neuronal assays even at high concentrations.
The Root Cause: The peptide sequence VDVAD (Val-Asp-Val-Ala-Asp) contains two aspartic acid residues. At physiological pH (7.4), the side chains of these residues are deprotonated and negatively charged. This polarity creates a formidable electrostatic barrier against the lipophilic neuronal plasma membrane. Furthermore, the C-terminal aldehyde (-CHO) is reactive and unstable, leading to rapid oxidation or non-specific protein binding in serum-rich media.
This guide provides a technical roadmap to overcome these physicochemical barriers using field-proven optimization strategies.
Part 1: Diagnostic & Troubleshooting Guide
Q1: I am using 100 nM (the
value), but I see no protection against apoptosis. Why?
A: You are confusing enzymatic potency (
) with cellular potency () .
The Issue: In a test tube (lysate), the inhibitor has direct access to the enzyme. In live cells, the membrane acts as a gatekeeper. Passive diffusion of charged peptides is inefficient (often <1% uptake).
The Fix: You must drive uptake via concentration gradient.
Standard Starting Concentration: 50–100 µM.
Protocol: Pre-incubate for 1–2 hours before adding the apoptotic stimulus (e.g., A
, oxidative stress) to allow equilibrium.
Q2: I bought "Ac-VDVAD-CHO" but it’s not working. Could it be the chemical form?
A: Yes. This is the most common failure point.
The Diagnostic: Check your vial or Certificate of Analysis.
Free Acid Form: If the structure shows free carboxyl groups (-COOH) on the Aspartates, it is cell-impermeable .
Methyl Ester Form (OMe): For cell culture, you generally require the O-methyl ester derivative (e.g., Ac-VDVAD(OMe)-CHO). Intracellular esterases cleave the methyl groups, trapping the active inhibitor inside the cell.
Action: If you have the free acid, you must use a transfection reagent (see Part 3).
Q3: My neurons are dying in the "Vehicle Control" wells. Is the inhibitor toxic?
A: It is likely the solvent (DMSO) or the aldehyde warhead itself.
DMSO Toxicity: Primary neurons are hypersensitive to DMSO.
Limit: Keep final DMSO concentration < 0.1% . (Many cancer lines tolerate 0.5–1%, but neurons will retract neurites and undergo apoptosis at >0.1%).
Aldehyde Reactivity: The -CHO group can form Schiff bases with other cellular proteins, causing off-target toxicity at high concentrations (>100 µM).
The Fix:
Prepare a highly concentrated stock (e.g., 20–50 mM) in dry DMSO to minimize the volume added to culture.
Include a "Solvent Only" control to normalize baseline toxicity.
Part 2: Advanced Delivery Protocols
If passive diffusion (high concentration) fails, use these active delivery methods.
Best for: Delivering the impermeable free-acid form of Ac-VDVAD-CHO.
Mechanism: Non-covalent encapsulation of the peptide in a lipid/peptide carrier that fuses with the plasma membrane.
Protocol:
Dilution: Dilute Ac-VDVAD-CHO (stock) into PBS to a working concentration (e.g., 50 µg/mL).
Complex Formation: Mix with the Chariot™ reagent (Active Motif) or BioPORTER® (Gene Therapy Systems) at the manufacturer's recommended ratio.
Incubation: Incubate at Room Temperature for 30 mins to form the Peptide-Carrier complex.
Treatment: Add the complex to neuronal cultures in serum-free media (serum proteins can compete for the carrier).
Recovery: Incubate cells for 1–2 hours, then add complete media (containing serum) before starting your apoptosis induction.
Method B: Serum-Free "Pulse" Loading
Best for: Maximizing uptake of esterified (OMe) inhibitors.
Mechanism: Serum albumin binds hydrophobic peptides, reducing their effective free concentration. Removing serum temporarily increases the gradient across the membrane.
Protocol:
Wash: Gently wash neurons 1x with warm HBSS or serum-free Neurobasal medium.
Pulse: Apply Ac-VDVAD-CHO (50–100 µM) in serum-free medium.
Incubation: Incubate for 60 minutes at 37°C.
Chase: Do not wash. Add a concentrated serum supplement (e.g., B27) back to the well to restore health, then proceed with the experiment.
Part 3: Comparative Data & Decision Logic
Table 1: Caspase Inhibitor Properties
Inhibitor Type
Chemical Structure
Permeability
Stability
Recommended Conc. (Neurons)
Ac-VDVAD-CHO
Peptide Aldehyde
Low (unless esterified)
Low (Oxidizes)
50–100 µM
Z-VDVAD-FMK
Fluoromethylketone
Moderate (Lipophilic)
High (Irreversible)
10–50 µM
Q-VD-OPh
Phenoxy conjugate
High
High
1–10 µM
Note: Q-VD-OPh is a pan-caspase inhibitor. While more permeable, it lacks the selectivity of VDVAD for Caspase-2. Use only if specific Caspase-2 targeting is not the primary variable.
Visual Guide: Troubleshooting Decision Tree
The following diagram illustrates the logical flow for troubleshooting lack of efficacy in neuronal assays.
Caption: Decision logic for troubleshooting Ac-VDVAD-CHO efficacy. Blue nodes represent diagnostic checks; Grey nodes represent corrective actions.
Visual Guide: Mechanism of Cellular Uptake
Understanding the barriers is key to selecting the right protocol.
Caption: Comparative uptake mechanisms. The esterified form diffuses passively; the acid form requires a carrier.
References
Garcia-Calvo, M., et al. (1998). Inhibition of Human Caspases by Peptide-based and Macromolecular Inhibitors. Journal of Biological Chemistry.
Troy, C. M., et al. (2000). Caspase-2 mediates neuronal death induced by beta-amyloid. Journal of Neuroscience.
Morris, M. C., et al. (2001). A peptide carrier for the delivery of biologically active proteins into mammalian cells. Nature Biotechnology.
Talanian, R. V., et al. (1997). Substrate Specificities of Caspase Family Proteases. Journal of Biological Chemistry.
Hanslick, J. L., et al. (2009). Dimethyl sulfoxide (DMSO) produces widespread apoptosis in the developing central nervous system. Neurobiology of Disease.
Optimization
Technical Support Center: Minimizing Off-Target Caspase-3 Inhibition with Ac-VDVAD-CHO
Welcome to the technical support center for the effective use of Ac-VDVAD-CHO. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of this potent Caspase-2/3 inh...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for the effective use of Ac-VDVAD-CHO. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of this potent Caspase-2/3 inhibitor and ensure the highest degree of specificity in your experiments. Here, we address common challenges and frequently asked questions to help you achieve reliable and reproducible results.
I. Understanding Ac-VDVAD-CHO and its Specificity
Ac-VDVAD-CHO is a synthetic peptide aldehyde that acts as a reversible inhibitor of caspases, with a particularly high affinity for Caspase-3 and Caspase-2.[1] Its design is based on the preferred cleavage sequence of these caspases. However, the close homology between caspase active sites, especially between Caspase-2 and Caspase-3, presents a challenge for achieving absolute specificity.[2] Understanding the kinetics of inhibition is crucial for designing experiments that minimize off-target effects.
Significant inhibition, a primary source of off-target effects.[1]
Caspase-7
Weakly Inhibited
Not widely reported
Less potently inhibited compared to Caspase-3.
Other Caspases
Weakly Inhibited
Not widely reported
Generally, much higher concentrations are needed for inhibition.
IC50 and Ki values can vary depending on the assay conditions and the source of the enzyme.
II. Troubleshooting Guide
This section addresses specific problems you might encounter when using Ac-VDVAD-CHO and provides actionable solutions.
Question: My results suggest off-target inhibition, particularly of Caspase-2. How can I confirm and mitigate this?
Answer: This is a common and valid concern. Due to the structural similarities in their active sites, distinguishing between Caspase-2 and Caspase-3 inhibition by Ac-VDVAD-CHO requires careful experimental design.
Underlying Cause: The VDVAD sequence is recognized by both Caspase-2 and Caspase-3.[2] While Ac-VDVAD-CHO has a higher affinity for Caspase-3, at concentrations sufficient to fully inhibit Caspase-3, you may also be inhibiting a significant portion of Caspase-2 activity.
Troubleshooting Workflow:
Titrate Your Inhibitor: The most critical step is to perform a dose-response experiment. Instead of using a single high concentration of Ac-VDVAD-CHO, test a range of concentrations. This will help you identify the lowest effective concentration that inhibits Caspase-3 activity without significantly affecting other caspases.
Employ Caspase-Specific Substrates: Use fluorogenic or chromogenic substrates that are preferentially cleaved by specific caspases. For example:
Caspase-2: Ac-VDVAD-pNA (Note: also cleaved by Caspase-3, but with different kinetics)
Caspase-8: Ac-IETD-pNA
Caspase-9: Ac-LEHD-pNA
Utilize a Panel of Caspase Inhibitors: Compare the effects of Ac-VDVAD-CHO with other caspase inhibitors with different specificity profiles.
Ac-DEVD-CHO: More specific for Caspase-3 and -7.[6][7][8]
Z-VAD-FMK: A broad-spectrum, irreversible caspase inhibitor.[9]
Z-VDVAD-FMK: A more specific irreversible inhibitor of Caspase-2.[10]
Western Blot Analysis: Probe for the cleavage of specific caspase substrates in your cellular lysates. For instance, the cleavage of PARP is a hallmark of Caspase-3 and -7 activity.[4]
Experimental Protocol: Determining the Optimal Concentration of Ac-VDVAD-CHO
Prepare Cell Lysates: Induce apoptosis in your cells of interest and prepare cytosolic extracts.[5]
Set Up Reactions: In a 96-well plate, set up reactions containing your cell lysate, a fluorogenic Caspase-3 substrate (e.g., Ac-DEVD-AMC), and a range of Ac-VDVAD-CHO concentrations (e.g., from 1 nM to 10 µM).
Include Controls:
Positive Control: Lysate from apoptotic cells without inhibitor.
Negative Control: Lysate from non-apoptotic cells.
Inhibitor Control: A known potent Caspase-3 inhibitor like Ac-DEVD-CHO.[5]
Incubation: Incubate the plate at 37°C, protected from light.
Measure Fluorescence: Read the fluorescence at appropriate excitation and emission wavelengths (e.g., 380 nm excitation and 460 nm emission for AMC).[4]
Data Analysis: Plot the fluorescence intensity against the inhibitor concentration to determine the IC50 value. The optimal concentration for your experiments should be at or near the IC50 for Caspase-3, while minimizing effects on other caspases.
Caption: Workflow for optimizing Ac-VDVAD-CHO concentration.
Question: I'm observing unexpected cellular effects that don't seem to be related to Caspase-3 inhibition. What could be the cause?
Answer: While Ac-VDVAD-CHO is a relatively specific peptide inhibitor, off-target effects can occur, especially at higher concentrations or with prolonged incubation times.
Potential Causes and Solutions:
Inhibition of Other Proteases: Although designed for caspases, at high concentrations, peptide aldehydes can potentially inhibit other cysteine proteases.
Solution: As mentioned previously, titrating the inhibitor to the lowest effective concentration is key.
Cellular Stress Responses: The introduction of any foreign molecule can induce a stress response in cells.
Solution: Include a vehicle control (the solvent used to dissolve Ac-VDVAD-CHO, typically DMSO) in all your experiments to account for any solvent-induced effects.
Necroptosis Induction: In some cell lines, inhibiting caspases can shift the cell death pathway towards necroptosis, a form of programmed necrosis.[11]
Solution: If you suspect necroptosis, you can test for it by using an inhibitor of RIPK1, such as Necrostatin-1.
Mitotic Arrest: Some studies have shown that high concentrations of caspase inhibitors can induce mitotic arrest.[12]
Solution: Analyze the cell cycle profile of your treated cells using flow cytometry to check for any perturbations.
III. Frequently Asked Questions (FAQs)
What is the recommended starting concentration for Ac-VDVAD-CHO in cell-based assays?
For initial experiments, a concentration range of 10-50 µM is often used.[13] However, it is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell type and experimental conditions.
How should I prepare and store Ac-VDVAD-CHO?
Ac-VDVAD-CHO is typically supplied as a lyophilized powder.
Reconstitution: Reconstitute the powder in sterile DMSO to create a stock solution (e.g., 10 mM).
Storage: Store the stock solution in aliquots at -20°C to avoid repeated freeze-thaw cycles.[4][5] When diluted in aqueous buffers for experiments, use it immediately.
Is Ac-VDVAD-CHO cell-permeable?
Yes, Ac-VDVAD-CHO is designed to be cell-permeable, allowing it to be used in live-cell experiments.[14]
What is the mechanism of inhibition of Ac-VDVAD-CHO?
Ac-VDVAD-CHO is a reversible, competitive inhibitor. The aldehyde group forms a reversible covalent bond with the active site cysteine of the caspase.[7]
Can I use Ac-VDVAD-CHO in in vivo studies?
While Ac-VDVAD-CHO can be used in some in vivo models, its peptide nature may limit its bioavailability and stability. For in vivo applications, other small molecule inhibitors might be more suitable.
IV. The Caspase Activation Pathway
To effectively use caspase inhibitors, it is essential to understand the pathways they target. Apoptosis, or programmed cell death, is primarily executed by caspases, which are activated through two main pathways: the intrinsic and extrinsic pathways.
Caption: Overview of the caspase activation pathways.
The extrinsic pathway is initiated by the binding of extracellular death ligands to cell surface receptors, leading to the activation of initiator Caspase-8.[15][16] The intrinsic pathway is triggered by intracellular stress signals, resulting in the release of cytochrome c from the mitochondria and the activation of initiator Caspase-9.[15][16] Both pathways converge on the activation of executioner caspases, such as Caspase-3, which then cleave a multitude of cellular substrates, leading to the characteristic morphological and biochemical changes of apoptosis.[15] Ac-VDVAD-CHO primarily targets the executioner Caspase-3.
V. References
Caspase Activation - AnyGenes. (n.d.). AnyGenes. Retrieved February 24, 2026, from [Link]
Caspase Cascade pathway. (n.d.). BioCarta. Retrieved February 24, 2026, from [Link]
Caspase Activation Pathways: an Overview - Holland-Frei Cancer Medicine - NCBI - NIH. (n.d.). National Center for Biotechnology Information. Retrieved February 24, 2026, from [Link]
Cellular Mechanisms Controlling Caspase Activation and Function - PMC - NIH. (n.d.). National Center for Biotechnology Information. Retrieved February 24, 2026, from [Link]
Caspase activation cascades in apoptosis | Biochemical Society Transactions | Portland Press. (2008, January 22). Portland Press. Retrieved February 24, 2026, from [Link]
2H65: Crystal structure of caspase-3 with inhibitor Ac-VDVAD-Cho - RCSB PDB. (2006, September 19). RCSB PDB. Retrieved February 24, 2026, from [Link]
Caspase 3/7 Activity Assay: Principles, Protocols, and Practical Applications. (2026, January 27). Abbkine. Retrieved February 24, 2026, from [Link]
Structure-Based Design and Biological Evaluation of Novel Caspase-2 Inhibitors Based on the Peptide AcVDVAD-CHO and the Caspase-2-Mediated Tau Cleavage Sequence YKPVD314 - ACS Publications. (2022, January 5). ACS Publications. Retrieved February 24, 2026, from [Link]
Structural and functional definition of the specificity of a novel caspase-3 inhibitor, Ac-DNLD-CHO - PMC. (n.d.). National Center for Biotechnology Information. Retrieved February 24, 2026, from [Link]
Effect of a competitive inhibitor for caspase-3/7, Ac-DEVD-CHO on the... - ResearchGate. (n.d.). ResearchGate. Retrieved February 24, 2026, from [Link]
Instructions for Using Caspase Substrates and Inhibitors - Bio-Rad. (n.d.). Bio-Rad. Retrieved February 24, 2026, from [Link]
Effect of the caspase inhibitors z-VAD.fmk or Ac-DEVD-CHO on cell death... - ResearchGate. (n.d.). ResearchGate. Retrieved February 24, 2026, from [Link]
Structure-Based Design and Biological Evaluation of Novel Caspase-2 Inhibitors Based on the Peptide AcVDVAD-CHO and the Caspase-2-Mediated Tau Cleavage Sequence YKPVD314 - PMC. (2022, January 5). National Center for Biotechnology Information. Retrieved February 24, 2026, from [Link]
Caspase 3/7, 8 or 9 Assay with the NucleoCounter® - ChemoMetec. (n.d.). ChemoMetec. Retrieved February 24, 2026, from [Link]
Effects of Z-VaD-Ala-Asp-Fluoromethyl Ketone (Z-VAD-FMK) and Acetyl-Asp-Glu-Val-Asp-Aldehyde(Ac-DEVD-CHO) on Inflammation and Mucus Secretion in Mice Exposed to Cigarette Smoke - PMC. (2023, February 5). National Center for Biotechnology Information. Retrieved February 24, 2026, from [Link]
Caspase Substrates and Inhibitors - PMC. (n.d.). National Center for Biotechnology Information. Retrieved February 24, 2026, from [Link]
Cleaved caspases troubleshooting - ResearchGate. (2017, June 29). ResearchGate. Retrieved February 24, 2026, from [Link]
Effects of z-DEVD-FMK and z-VAD-FMK on caspases. Caspase activities in... | Download Scientific Diagram - ResearchGate. (n.d.). ResearchGate. Retrieved February 24, 2026, from [Link]
Caspase Activation and Inhibition - PMC - NIH. (n.d.). National Center for Biotechnology Information. Retrieved February 24, 2026, from [Link]
zVAD-induced necroptosis in L929 cells depends on autocrine production of TNFα mediated by the PKC–MAPKs–AP-1 pathway - PMC. (2010, June 11). National Center for Biotechnology Information. Retrieved February 24, 2026, from [Link]
zVAD-fmk and DEVD-cho induced late mitosis arrest and apoptotic expressions - PubMed. (2000, February 15). PubMed. Retrieved February 24, 2026, from [Link]
Targeting Caspase-2: A Comparative Guide to Chemical Inhibition (Ac-VDVAD-CHO) versus Genetic Silencing (siRNA)
Executive Summary Caspase-2 is an evolutionary anomaly—a hybrid initiator/executioner protease that anchors the PIDDosome complex. Despite its critical role in DNA damage response and metabolic stress, validating its act...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
Caspase-2 is an evolutionary anomaly—a hybrid initiator/executioner protease that anchors the PIDDosome complex. Despite its critical role in DNA damage response and metabolic stress, validating its activity remains one of the most challenging tasks in apoptosis research.
This guide addresses the "Specificity Trap." The canonical peptide sequence for Caspase-2 (VDVAD) exhibits significant cross-reactivity with Caspase-3 and Caspase-7. Consequently, relying solely on the chemical inhibitor Ac-VDVAD-CHO often yields false positives. This guide outlines a self-validating system that combines the speed of chemical inhibition with the absolute specificity of siRNA knockdown to rigorously define Caspase-2 function.
Part 1: Mechanism of Action & The Specificity Challenge
To validate Caspase-2, one must understand the distinct mechanisms of the tools available and where they fail.
Ac-VDVAD-CHO (Chemical Inhibition)[1][2][3]
Class: Reversible peptide aldehyde inhibitor.
Mechanism: The pentapeptide VDVAD (Val-Asp-Val-Ala-Asp) mimics the substrate cleavage site. The C-terminal aldehyde group (-CHO) forms a reversible hemiacetal adduct with the catalytic cysteine residue in the Caspase-2 active site.
The Flaw: While VDVAD is the preferred motif for Caspase-2, it is not exclusive. At concentrations
, Ac-VDVAD-CHO competitively inhibits Caspase-3 () and Caspase-7. Since intracellular Caspase-3 abundance often dwarfs Caspase-2, "Caspase-2 specific" signals are frequently just suppressed Caspase-3 noise.
Incomplete protein depletion (Western Blot required).
Part 3: Experimental Protocols (Self-Validating System)
To generate data that withstands peer review, you cannot rely on one method.[9] You must use the Subtraction Validation Method : The true Caspase-2 signal is the activity sensitive to VDVAD minus the activity sensitive to DEVD (Casp-3 inhibitor), confirmed by siRNA.
Protocol A: Chemical Inhibition (Ac-VDVAD-CHO)
Objective: Establish acute dependence of apoptosis on VDVAD-cleaving proteases.
Preparation:
Reconstitute Ac-VDVAD-CHO in dry DMSO to 10 mM stock. Store at -20°C.
Critical Control: You must run a parallel well with Ac-DEVD-CHO (Caspase-3 inhibitor) to quantify background executioner activity.
Cell Treatment:
Seed cells (e.g., HeLa or U2OS) at 70% confluence.
Pre-incubation: Add Ac-VDVAD-CHO (Final conc: 10 µM ) 1 hour before inducing stress (e.g., Doxorubicin or Etoposide).
Note: Do not exceed 20 µM. At 50-100 µM, you are essentially inhibiting all caspases.
Lysis & Assay:
Lyse cells in Chaps-based buffer (50 mM HEPES, 100 mM NaCl, 0.1% CHAPS, 1 mM EDTA, 10% Glycerol, 10 mM DTT ).
Note: DTT is mandatory for caspase activity.
Add fluorogenic substrate (Ac-VDVAD-AFC) and measure kinetics.
Protocol B: siRNA Knockdown Validation
Objective: Prove that the "VDVAD-sensitive" signal disappears when Caspase-2 protein is absent.
Transfection (Time: T=0):
Use a validated siRNA sequence (e.g., targeting the pro-domain).
Transfect using Lipofectamine RNAiMAX or equivalent.
Controls: Scrambled siRNA (Non-targeting) is mandatory.
Timeline Optimization:
T=24h: Harvest RNA for qPCR (Verify mRNA loss).
T=48h to 72h: Harvest protein for Western Blot. Caspase-2 has a moderate half-life; 48h is often insufficient for full protein clearance.
The Validation Step (Western Blot):
Probe with Anti-Caspase-2 (e.g., Clone 11B4).
Success Criteria: >80% reduction in the ~48 kDa pro-caspase-2 band compared to Scramble.
Part 4: The Decision Matrix (Workflow)
How do you interpret the data when these tools disagree? Use this logic flow to determine if Caspase-2 is truly the driver.
Caption: Validation Workflow. Note that chemical inhibition alone is rarely sufficient; genetic confirmation (Step 3) is required to rule out false positives.
References
McEnery, K. et al. (2019). Analysis of the minimal specificity of caspase-2 and identification of Ac-VDTTD-AFC as a caspase-2-selective peptide substrate.[6] Biochemical Journal. Link
Key Insight: Demonstrates the poor selectivity of VDVAD and proposes VDTTD as a superior altern
Tinel, A. & Tschopp, J. (2004).[4][5][10] The PIDDosome, a protein complex implicated in activation of caspase-2 in response to genotoxic stress.[3][4][5] Science.[9] Link
Key Insight: Defines the molecular mechanism of Caspase-2 activ
Tu, S. et al. (2006). In situ trapping of activated initiator caspases reveals a role for caspase-2 in heat shock-induced apoptosis. Nature Cell Biology. Link
Key Insight: Validates the use of biotin-VAD-fmk to trap active caspases, distinguishing initi
Ac-VDVAD-CHO vs. Ac-DEVD-CHO: Selectivity Profile & Technical Guide
Executive Summary The Bottom Line: While Ac-DEVD-CHO is a highly potent and reasonably selective inhibitor of executioner caspases (Caspase-3/7), Ac-VDVAD-CHO —historically marketed as a Caspase-2 selective inhibitor—exh...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
The Bottom Line: While Ac-DEVD-CHO is a highly potent and reasonably selective inhibitor of executioner caspases (Caspase-3/7), Ac-VDVAD-CHO —historically marketed as a Caspase-2 selective inhibitor—exhibits poor selectivity , showing significant cross-reactivity with Caspase-3.
Ac-DEVD-CHO: The gold standard for inhibiting Caspase-3 (Ki ~0.23 nM) and Caspase-7. It exhibits >1000-fold selectivity over Caspase-2 but can cross-react with Caspase-8 and -10 at high concentrations.
Ac-VDVAD-CHO: Designed to target Caspase-2 via the P5 residue requirement. However, experimental data confirms it inhibits Caspase-3 with nanomolar affinity (Ki ~6.5 nM), often making it indistinguishable from a Caspase-3 inhibitor in complex biological systems without rigorous controls.
Mechanistic Overview: Substrate Recognition
Caspase inhibitors mimic the substrate recognition motif of the enzyme. The specificity is dictated by the amino acid sequence N-terminal to the aspartate cleavage site (P1 position).
The Structural Basis of Selectivity
Caspase-3/7 (Executioners): Possess a classical S4 binding pocket that strongly prefers Asp (D) at the P4 position. The DEVD motif is optimized for this hydrophilic interaction.
Caspase-2 (Initiator): Unique among caspases, it requires a pentapeptide (5 residues) for efficient recognition.[1] It prefers a hydrophobic residue at P5. The VDVAD sequence attempts to exploit this P5 requirement (Valine) to gain selectivity.
Inhibitor
Sequence
Target Design
Mechanism
Ac-DEVD-CHO
Acetyl-Asp-Glu-Val-Asp-CHO
Caspase-3, -7
Reversible aldehyde; P4-Asp anchors in S4 pocket.
Ac-VDVAD-CHO
Acetyl-Val-Asp-Val-Ala-Asp-CHO
Caspase-2
Reversible aldehyde; P5-Val interacts with unique S5 subsite.
Comparative Selectivity Profile
The following data aggregates inhibition constants (
) and IC50 values from seminal biochemical characterizations (e.g., Garcia-Calvo et al., Talanian et al.).
Table 1: Inhibition Constants (
) in Nanomolar (nM)
Lower numbers indicate higher potency.
Target Enzyme
Ac-DEVD-CHO ()
Ac-VDVAD-CHO ()
Selectivity Analysis
Caspase-3
0.23 - 0.3 nM
~6.5 nM
CRITICAL: VDVAD inhibits Casp-3 potently.
Caspase-7
1.6 nM
~10 - 50 nM
DEVD is ~10x more potent against Casp-7.
Caspase-2
> 1,700 nM
~3.5 - 10 nM
DEVD does not inhibit Casp-2; VDVAD does.
Caspase-8
~0.9 nM
> 100 nM
DEVD has moderate cross-reactivity with Casp-8.
Caspase-9
~60 nM
> 500 nM
DEVD is a weak inhibitor of Casp-9.
The "VDVAD Paradox"
While Ac-VDVAD-CHO is a potent Caspase-2 inhibitor, it fails the selectivity test because Caspase-3 also accommodates the VDVAD sequence.
Expert Insight: In a cell lysate containing both Caspase-2 and Caspase-3, adding Ac-VDVAD-CHO will inhibit both enzymes simultaneously. You cannot attribute a reduction in apoptosis solely to Caspase-2 inhibition when using this compound.
True Caspase-2 Activity: Activity remaining in Set B (DEVD-treated). Since DEVD blocks Casp-3 but not Casp-2, any VDVAD-cleavage activity here is likely Caspase-2.
Total VDVADase Activity: Activity in Set A . Usually dominated by Caspase-3.[5]
Validation: If Set B activity is near zero, your "Caspase-2 activity" was actually just Caspase-3 cross-reacting with the VDVAD substrate.
Diagram 2: Inhibitor Selection Decision Tree
Caption: Decision matrix for selecting inhibitors. Note the high risk of using Ac-VDVAD-CHO in wild-type cells due to Caspase-3 interference.
References
Garcia-Calvo, M., et al. (1998).[6][7] "Inhibition of human caspases by peptide-based and macromolecular inhibitors."[7] Journal of Biological Chemistry.
Talanian, R. V., et al. (1997).[8] "Substrate specificities of caspase family proteases." Journal of Biological Chemistry.
McStay, G. P., et al. (2008).[9] "Overlapping cleavage motif selectivity of caspases: implications for analysis of apoptotic pathways." Cell Death & Differentiation.
Maillard, M. C., et al. (2011). "Exploiting differences in caspase-2 and -3 S2 subsites for selectivity." Bioorganic & Medicinal Chemistry.
Poreba, M., et al. (2013). "Caspase substrates and inhibitors." Cold Spring Harbor Perspectives in Biology.
Reversible vs irreversible Caspase-2 inhibitors Ac-VDVAD-CHO comparison
Executive Summary The Bottom Line: Ac-VDVAD-CHO is a high-affinity (Ki < 10 nM), reversible transition-state analog ideal for kinetic characterization and short-term mechanistic studies where equilibrium dynamics are req...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
The Bottom Line: Ac-VDVAD-CHO is a high-affinity (Ki < 10 nM), reversible transition-state analog ideal for kinetic characterization and short-term mechanistic studies where equilibrium dynamics are required. In contrast, irreversible counterparts (e.g., Z-VDVAD-fmk) are "suicide inhibitors" best suited for long-term phenotypic assays (e.g., apoptosis blockade) but suffer from higher non-specific toxicity and "off-target" alkylation.
Critical Warning: Neither inhibitor is perfectly selective for Caspase-2.[1] Both exhibit significant cross-reactivity with Caspase-3 and -7. Data generated with these molecules must be validated with genetic controls (siRNA/CRISPR) to claim Caspase-2 specificity.
Scientific Foundation: Mechanism of Action
To choose the correct tool, you must understand the chemical warhead. The peptide sequence (VDVAD) directs the molecule to the Caspase-2 active site, but the C-terminal "warhead" dictates the nature of the inhibition.
Ac-VDVAD-CHO (Aldehyde):
Mechanism: The aldehyde group acts as an electrophile, attacked by the catalytic Cysteine-320 (in Caspase-2) to form a hemiacetal .
Reversibility: This bond is thermodynamically unstable. In the presence of excess substrate or upon washout, the hemiacetal dissociates, regenerating the active enzyme.
Mechanism: The fluoromethylketone acts as a suicide substrate. The enzyme attacks the ketone, and the fluoride leaving group facilitates the formation of a stable, covalent thioether bond.[2]
Reversibility: None. The enzyme is permanently disabled.[2]
Transient (Equilibrium). Can be displaced by high substrate concentration.
Permanent (Covalent). Cannot be displaced once bound.
Potency ( / )
High Potency ().
High Potency (Effective at 10-50 µM in cells).
Selectivity Risk
High. Cross-reacts with Casp-3 ().
High. At >50 µM, alkylates other cysteines and inhibits Cathepsins.
Cell Permeability
Moderate (often requires higher loading conc.).
Good (due to O-methyl ester modifications often added).
Toxicity
Low to Moderate.
High. Metabolism releases fluoroacetate (toxic to mitochondria).
Stability in Media
Unstable. Oxidizes rapidly; half-life < 1-2 hours in culture.
Stable. Suitable for overnight incubation.
Experimental Protocol: The "Pre-incubation" Standard
A common failure mode with Ac-VDVAD-CHO is treating it like an irreversible inhibitor. Because it competes with the substrate, you must allow equilibrium to be established before adding the substrate.
Protocol: Kinetic Assay with Ac-VDVAD-CHO
Objective: Determine specific inhibition of Caspase-2 activity in cell lysates.
Preparation:
Reconstitute Ac-VDVAD-CHO in dry DMSO to 10 mM (Stock).
Prepare Assay Buffer: 50 mM HEPES (pH 7.4), 100 mM NaCl, 0.1% CHAPS, 1 mM EDTA, 10% Glycerol, 10 mM DTT (DTT is critical to keep the active site reduced).
Why? This allows the aldehyde to form the hemiacetal complex. If you add substrate simultaneously, the substrate will race the inhibitor to the active site, and you will underestimate the inhibitor's potency.
Substrate Initiation:
Add fluorogenic substrate (e.g., Ac-VDVAD-AMC) to a final concentration of 20-50 µM.
Measurement:
Read kinetics immediately (Ex 380nm / Em 460nm) for 30-60 minutes.
Validation: Activity should remain suppressed. If activity creeps up, the inhibitor may be oxidizing or dissociating.
Protocol: Cell Survival with Z-VDVAD-fmk
Objective: Block apoptosis in cultured cells.
Pre-treatment: Add Z-VDVAD-fmk (typically 20-50 µM) to culture media 1 hour before inducing apoptosis (e.g., with Etoposide or Vincristine).
Refresh: If the assay lasts >24 hours, add a "booster" dose (half concentration) at 24h, as the cell metabolizes the inhibitor.
Control: You must run a "Vehicle Control" (DMSO only) and, ideally, a "Non-Specific Cathepsin Control" (e.g., Z-FA-fmk) to rule out non-caspase toxicity.
Data Interpretation: The Selectivity Trap
Researchers often assume "VDVAD" means "Caspase-2 specific." This is false.
The Data: Structural studies show that Ac-VDVAD-CHO binds Caspase-3 with a
nearly identical to Caspase-2 (approx 1-10 nM range for both) [1, 2].
The Consequence: If you use Ac-VDVAD-CHO at 1 µM, you are inhibiting Caspase-2, Caspase-3, and likely Caspase-7.
The Solution:
Titration: Use the inhibitor at the lowest effective dose (determined by
).
Genetic Proof: Always pair inhibitor data with a Caspase-2 knockdown (siRNA) or knockout (CRISPR). If the inhibitor has an effect in Casp2-/- cells, the effect is off-target.
Decision Logic for Inhibitor Selection
Figure 2: Strategic decision tree for selecting the appropriate Caspase-2 inhibitor.
References
Maillard, M. C., et al. (2011). Exploiting differences in caspase-2 and -3 S2 subsites for selectivity: structure-based design, solid-phase synthesis and in vitro activity of novel substrate-based caspase-2 inhibitors.[3] Bioorganic & Medicinal Chemistry, 19(19), 5833-5851.
Schweizer, A., et al. (2003). Structure-guided design of selective caspase-2 inhibitors. Biochemical Journal, 374, 463-472.
Talanian, R. V., et al. (1997). Substrate specificities of caspase family proteases.[4] Journal of Biological Chemistry, 272(15), 9677-9682.
Ekert, P. G., et al. (1999). Caspase inhibitors. Cell Death & Differentiation, 6, 1081–1086.
Berger, A. B., et al. (2006). Metabolic labeling of cleavable peptides for profiling proteases. Proceedings of the National Academy of Sciences, 103(34), 12674-12679. (Discusses FMK toxicity/specificity).
This guide details the experimental validation of Caspase-2 specific signaling. Researchers often misuse broad-spectrum inhibitors; this protocol isolates Caspase-2 activity by contrasting it with Z-FA-FMK , a negative control that accounts for non-specific cysteine protease inhibition (specifically Cathepsins) and potential fluoromethylketone (FMK) associated toxicity, ensuring that observed apoptosis reduction is mechanistically linked to Caspase-2.
Mechanistic Foundation & Specificity Profile
To interpret data correctly, one must understand the structural divergence between the active agent and the control.
Structural Logic
Ac-VDVAD-CHO (Active): Contains the pentapeptide sequence Val-Asp-Val-Ala-Asp (VDVAD), which is the optimal recognition motif for Caspase-2 . The C-terminal aldehyde (CHO) forms a reversible hemiacetal bond with the active site cysteine of the caspase.
Z-FA-FMK (Control): Contains Phenylalanine-Alanine (FA).[1] It lacks the critical Aspartic acid (Asp/D) at the P1 position required for caspase binding. Instead, it potently inhibits Cathepsins B and L .[2]
The Control Logic: If Z-FA-FMK inhibits your phenotype, the effect is likely driven by lysosomal cathepsins or non-specific alkylation, not Caspase-2.
Signaling Pathway Visualization
The following diagram illustrates the divergent targets of the two compounds within the apoptotic signaling network.
Figure 1: Divergent inhibition targets. Ac-VDVAD-CHO targets the Caspase-2 axis, while Z-FA-FMK targets the Cathepsin axis, acting as a specificity control.
Comparative Technical Specifications
Feature
Ac-VDVAD-CHO (Active)
Z-FA-FMK (Negative Control)
Primary Target
Caspase-2 (Ki ~ 3.5 nM)
Cathepsin B, L (Ki ~ 1.5 µM)
Caspase Activity
High Potency
No Inhibition (at <100 µM)
Mechanism
Reversible (Aldehyde)
Irreversible (Methyl Ketone)
P1 Residue
Aspartic Acid (Asp/D)
Alanine (Ala/A)
Experimental Role
Validates Casp-2 involvement
Rules out non-specific toxicity
Solubility
DMSO (up to 10-20 mM)
DMSO (up to 10-20 mM)
Experimental Protocols (Self-Validating Systems)
Protocol A: Cell-Based Apoptosis Inhibition
Objective: Determine if cell death is dependent on Caspase-2 activity.
Figure 2: Sequential treatment protocol. Pre-incubation is critical to allow inhibitor permeability before the apoptotic cascade begins.
Step-by-Step Methodology:
Seeding: Plate cells (e.g., HeLa, Jurkat) at
cells/mL.
Pre-Incubation (CRITICAL):
Group A (Vehicle): Add DMSO only (0.1% final).
Group B (Active): Add Ac-VDVAD-CHO (Final conc: 10–50 µM).
Group C (Control): Add Z-FA-FMK (Same conc: 10–50 µM).
Note: Incubate for 1 hour at 37°C. This allows the inhibitor to penetrate the membrane and bind available proteases before activation.
Induction: Add the apoptotic stimulus (e.g., Etoposide) directly to the media containing the inhibitors. Do not wash.[4]
Incubation: Incubate for the standard time required for your specific inducer (typically 6–24 hours).
Analysis: Harvest cells and perform Flow Cytometry (Annexin V/PI) or Western Blot (Parp cleavage).
Data Interpretation Guide
Use this table to validate your results.
Observation
Ac-VDVAD-CHO Result
Z-FA-FMK Result
Conclusion
Scenario 1 (Valid)
Inhibits Apoptosis
No Effect
Apoptosis is Caspase-2 dependent .
Scenario 2 (Off-Target)
Inhibits Apoptosis
Inhibits Apoptosis
Apoptosis is likely driven by Cathepsins or general cysteine proteases, not Caspase-2.
Scenario 3 (Toxicity)
Increases Cell Death
Increases Cell Death
Chemical toxicity from the peptide backbone or solvent (DMSO).
Scenario 4 (Inactive)
No Effect
No Effect
Caspase-2 is not involved, or inhibitor concentration is too low.
Troubleshooting & Optimization
Reversibility Warning (CHO vs. FMK)
Ac-VDVAD-CHO is a reversible inhibitor.[2] If your assay involves washing cells (e.g., changing media after induction), the inhibitor will diffuse out of the cell, and Caspase-2 activity may recover.
Z-FA-FMK is irreversible.[2][][6] It permanently disables Cathepsins.
Action: For long-term assays (>12 hours), supplement the media with 50% of the original Ac-VDVAD-CHO dose every 12 hours to maintain suppression.
Concentration Titration
While 20-50 µM is standard, high concentrations (>100 µM) of Ac-VDVAD-CHO can lose specificity and inhibit Caspase-3 (cross-reactivity).
Optimization: Run a dose-response curve (1, 10, 50, 100 µM).
Success Metric: The optimal dose is the lowest concentration of Ac-VDVAD-CHO that inhibits the phenotype while Z-FA-FMK remains inactive.
References
Lawrence, C. P., et al. (2003). "Z-FA-fmk inhibits effector caspases but not initiator caspases 8 and 10." Molecular Cancer Therapeutics.[7] Retrieved from [Link]
To: Laboratory Personnel, Safety Officers, and Research Scientists From: Senior Application Scientist, Chemical Safety Division Subject: Comprehensive Disposal Protocol for Ac-VDVAD-CHO (Trifluoroacetate Salt) Executive...
Author: BenchChem Technical Support Team. Date: February 2026
To: Laboratory Personnel, Safety Officers, and Research Scientists
From: Senior Application Scientist, Chemical Safety Division
Subject: Comprehensive Disposal Protocol for Ac-VDVAD-CHO (Trifluoroacetate Salt)
Executive Summary
Ac-VDVAD-CHO (trifluoroacetate salt) is a potent, reversible inhibitor of Caspase-2 . While often classified as "Not Hazardous" under GHS due to a lack of comprehensive toxicity testing on this specific sequence, it must be treated as a bioactive hazardous substance . The presence of the aldehyde moiety (electrophilic warhead) and the trifluoroacetate counterion mandates strict segregation from general waste to prevent environmental contamination and unintended biological effects.
Do NOT mix with strong oxidizers or bleach (aldehyde reactivity).
Primary Disposal Method: High-temperature incineration via a licensed hazardous waste contractor.
Part 1: Chemical Profile & Hazard Assessment
To dispose of this compound safely, you must understand its chemical behavior in a waste stream.
Property
Technical Detail
Implication for Disposal
Chemical Name
Ac-Val-Asp-Val-Ala-Asp-CHO (TFA Salt)
Peptide sequence targets Caspase-2.
Functional Groups
C-terminal Aldehyde (-CHO)
Reactive Electrophile: Can form reversible covalent bonds with thiols/amines. Must be incinerated to destroy activity.
Counterion
Trifluoroacetate (TFA)
Acidic: Aqueous solutions may be slightly acidic. Do not mix with cyanides or sulfides (though risk is low, standard segregation applies).
Solubility
Soluble in DMSO, DMF, Water
Mobile: High potential for leaching if disposed of in landfills.
Bioactivity
Caspase-2 Inhibitor ( in nM range)
Ecotoxicity Risk: Potential to disrupt apoptotic pathways in aquatic organisms.
Expert Insight: The "CHO" in the name denotes a peptide aldehyde. Unlike standard peptides, this molecule is designed to inhibit enzymes by reacting with the active site cysteine. In a waste drum, this reactivity persists. Therefore, chemical deactivation (bleach) is not recommended as a primary method because the reaction products can be unpredictable. Thermal destruction (incineration) is the only self-validating method to ensure the peptide sequence and the warhead are obliterated.
Part 2: Pre-Disposal Stabilization & Segregation
Before moving waste to the central accumulation area, stabilize it at the bench level.
Do not wash empty vials. The rinsate creates unnecessary liquid hazardous waste.
Place all solids directly into a double-bagged hazardous waste drum or a rigid container labeled "Solid Debris - Toxic Organic."
Why? Prevents aerosolization of the lyophilized powder.
Liquid Waste (Stock Solutions)
Context: Unused stock solutions (usually 10-100 mM in DMSO).
Protocol:
Segregation: Segregate into "High BTU / Organic Waste" streams.
Compatibility: Compatible with other non-halogenated solvents (Methanol, Acetonitrile, Acetone).
Prohibited: Do NOT mix with strong acids or oxidizers (e.g., Nitric Acid, Chromic Acid) as aldehydes can oxidize exothermically.
Aqueous Waste (Experimental Buffers)
Context: Cell culture media or assay buffers containing diluted inhibitor (µM range).
Protocol:
Collect in a separate carboy labeled "Aqueous Waste - Bioactive Trace."
Check pH. If the buffer contains high concentrations of TFA salt, the pH may be low. Adjust to pH 6-9 if required by your facility's specific waste profile, but generally, leave as-is for the contractor.
Part 3: Step-by-Step Disposal Workflows
The following diagram illustrates the decision logic for disposing of Ac-VDVAD-CHO. This workflow ensures compliance with RCRA (Resource Conservation and Recovery Act) principles by characterizing the waste based on its solvent carrier.
Figure 1: Decision tree for the segregation and disposal of Ac-VDVAD-CHO waste streams. Note the convergence on incineration as the final destruction method.
Part 4: Regulatory Compliance & Documentation
Even if Ac-VDVAD-CHO is not explicitly listed on the EPA's P-list or U-list, you must characterize it based on Process Knowledge .
Labeling Requirements
Attach a hazardous waste tag to the container with the following details:
Contents: "Non-Regulated Chemical Waste: Ac-VDVAD-CHO (Peptide Aldehyde) in [Solvent Name]."
Hazards: Check "Toxic" and "Irritant" (due to TFA and bioactivity).
RCRA Waste Codes (US Context)
If in DMSO/Methanol: Likely D001 (Ignitable).
If Pure Substance: Not listed, but manage as "Unlisted Hazardous Waste."
If in Acidic Buffer (pH < 2):D002 (Corrosive).
Self-Validating Protocol:
Before sealing any waste container, ask: Does this container have a vented cap?
Reasoning: Although Ac-VDVAD-CHO is stable, mixtures in waste drums can generate gas. Vented caps prevent over-pressurization.
References
Cayman Chemical . (2025).[2] Ac-DEVD-CHO (trifluoroacetate salt) Safety Data Sheet. Retrieved from (Note: Ac-DEVD-CHO is a structural analog used for hazard extrapolation).
National Institutes of Health (NIH) . (2020). Self-Masked Aldehyde Inhibitors: A Novel Strategy for Inhibiting Cysteine Proteases. PMC. Retrieved from .
Peptide24 . (2025). Ensuring a Safe Lab: Best Practices for Handling and Disposing of Research Peptides. Retrieved from .
Sigma-Aldrich . (2026). Safety Data Sheet: Trifluoroacetic acid sodium salt. Retrieved from .